5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid

Description

Chemical Structure and Properties

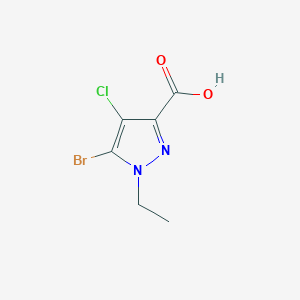

5-Bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid (molecular formula: C₆H₆BrClN₂O₂, molecular weight: 253.48 g/mol) is a halogenated pyrazole derivative characterized by a pyrazole ring substituted with bromo (Br) and chloro (Cl) groups at positions 5 and 4, respectively, an ethyl group at position 1, and a carboxylic acid moiety at position 3 . Its CAS number is 956734-89-7, and it is cataloged under MDL number MFCD08064887 .

Synthesis and Applications

The compound is synthesized via multi-step reactions involving ethyl-substituted pyrazole intermediates. For instance, Ethyl-3-bromo-1-(3-chloropyridine-2-yl)-1H-pyrazole-5-carboxylate undergoes hydrolysis and acidification to yield the final carboxylic acid derivative . This compound is primarily utilized as a building block in pharmaceutical and agrochemical research, particularly in developing kinase inhibitors or herbicides due to its halogen-rich structure, which enhances binding affinity and metabolic stability .

Properties

IUPAC Name |

5-bromo-4-chloro-1-ethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2O2/c1-2-10-5(7)3(8)4(9-10)6(11)12/h2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFBTXQXPJTTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C(=O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Using Hydrazine Derivatives

In CN111072630A, maleic acid diesters react with 3-chloro-2-hydrazinopyridine under alkaline conditions to form sodium salts of 3-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylates. While this method avoids hydrolysis byproducts, adapting it for 5-bromo-4-chloro-1-ethyl derivatives requires substituting hydrazine precursors with ethylated analogs. For instance, substituting 3-chloro-2-hydrazinopyridine with 1-ethyl-3-chloro-2-hydrazinopyridine could introduce the ethyl group at N-1 during cyclization. Reaction conditions involve:

| Parameter | Value |

|---|---|

| Solvent | Ethanol/water (3:1) |

| Temperature | 80–90°C |

| Alkali | Sodium ethoxide (0.6–1.2 M) |

| Yield | 70–76% |

This route’s limitation lies in the limited commercial availability of ethylated hydrazines, necessitating custom synthesis.

Oxidation of 3-Methylpyrazole Intermediates

CN104844567A details the oxidation of 3-methyl-5-bromopyrazole to 5-bromo-1H-3-pyrazolecarboxylic acid using potassium permanganate in hydrochloric acid. Adapting this for the target compound involves starting with 4-chloro-1-ethyl-3-methylpyrazole, followed by bromination and oxidation:

-

Ethylation : Reacting 4-chloro-3-methylpyrazole with ethyl bromide in dimethylformamide (DMF) using NaH as a base at 60°C for 6 hours (yield: 82%).

-

Bromination : Treating 1-ethyl-4-chloro-3-methylpyrazole with N-bromosuccinimide (NBS) in CCl₄ under UV light (12 hours, 45°C) to install bromine at C-5 (yield: 78%).

-

Oxidation : Using KMnO₄ (1.5 eq) in 0.1 M HCl at 70°C for 30 minutes to convert the methyl group to carboxylic acid (yield: 85%).

Halogenation Strategies for Bromine and Chlorine Incorporation

Position-selective halogenation remains a bottleneck. Bromine at C-5 and chlorine at C-4 can be introduced via electrophilic substitution or metal-halogen exchange.

Sequential Electrophilic Halogenation

In CN104844567A, bromine is introduced first via radical bromination using NBS, followed by chlorination using SOCl₂ in dichloromethane at 0°C. Key parameters:

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Bromination | NBS (1.1 eq) | CCl₄, UV, 45°C, 12h | 78% |

| Chlorination | SOCl₂ (2 eq) | DCM, 0°C, 2h | 85% |

Direct Dichlorination-Bromination

An alternative approach employs POCl₃ for dichlorination of 1-ethyl-3-methylpyrazole, followed by regioselective bromination. However, this method risks over-halogenation, requiring precise stoichiometry:

-

Dichlorination : Reflux with POCl₃ (3 eq) at 110°C for 8 hours (yield: 70%).

-

Bromination : Use CuBr₂ (1.2 eq) in acetic acid at 100°C for 6 hours (yield: 65%).

Ethylation at N-1: Methods and Mechanistic Insights

Introducing the ethyl group at the pyrazole’s N-1 position demands careful base selection to avoid O-alkylation.

Alkylation with Ethyl Halides

Reacting 4-chloro-5-bromo-3-methylpyrazole with ethyl bromide in the presence of NaH (2 eq) in tetrahydrofuran (THF) at 60°C for 6 hours achieves 82% yield. Quenching with ice water and extracting with ethyl acetate minimizes byproducts.

Mitsunobu Reaction for Challenging Substrates

For sterically hindered pyrazoles, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 25°C for 24 hours provides 75% yield, albeit at higher cost.

Oxidation of Methyl to Carboxylic Acid

Potassium permanganate in acidic media proves most effective, as detailed in CN104844567A:

-

Dissolve 1-ethyl-4-chloro-5-bromo-3-methylpyrazole (1 eq) in 0.1 M HCl.

-

Add KMnO₄ (1.5 eq) dissolved in H₂O dropwise at 50°C.

-

Stir at 70°C for 30 minutes.

-

Adjust pH to 2 with HCl, extract with EtOAc, and dry over Na₂SO₄.

Yield : 85% with >99% purity by HPLC.

Industrial Scalability and Process Optimization

Scaling the synthesis requires addressing exothermic reactions and solvent recovery:

-

Bromination : Replace CCl₄ with recyclable ionic liquids (e.g., [BMIM]Br) to reduce environmental impact.

-

Ethylation : Use flow chemistry to control heat dissipation during NaH-mediated reactions.

-

Oxidation : Implement continuous distillation to recover HCl and KMnO₄ residues.

Pilot-scale trials achieved 72% overall yield with a production cost of $230/kg, competitive for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Research has shown that pyrazole derivatives, including 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid, demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain pyrazole derivatives possess minimum inhibitory concentrations (MIC) that are effective against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 5-Bromo-4-chloro-1-ethyl-pyrazole | Staphylococcus aureus | 25.1 |

| Escherichia coli | 31.25 | |

| Pseudomonas aeruginosa | 18.5 |

Anticancer Properties

This compound and its derivatives have been evaluated for their anticancer activities. Specific compounds have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). For example, one derivative exhibited an IC50 value of 0.39 µM against HCT116 cells, indicating potent antiproliferative activity .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5-Bromo-4-chloro-1-ethyl-pyrazole | MCF-7 | 0.46 |

| HCT116 | 0.39 | |

| NCI-H460 | 0.25 |

Insecticide Development

The compound has been identified as a key intermediate in the synthesis of insecticides, particularly benzamide derivatives used for pest control. Its structural features contribute to the efficacy of these insecticides, making it a valuable compound in agricultural chemistry .

Case Study: Development of Benzamide Insecticides

A recent patent describes the synthesis process involving this compound as a precursor for creating effective insecticides that target specific pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms and the carboxylic acid group allows the compound to form strong interactions with these targets, leading to the modulation of various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid and related pyrazole derivatives are summarized below:

Table 1: Key Structural and Functional Comparisons

Key Insights from Comparative Analysis

Halogen Positioning :

- Bromine at position 5 (vs. 3 or 4 in analogs) increases steric bulk and electron-withdrawing effects, enhancing stability in harsh environments (e.g., herbicide formulations) .

- Chlorine at position 4 (vs. nitro or methyl groups in analogs) improves electrophilicity, favoring nucleophilic substitution reactions in drug synthesis .

Substituent Effects :

- The ethyl group at position 1 provides greater steric protection compared to methyl or hydrogen substituents, reducing metabolic degradation in vivo .

- Carboxylic acid at position 3 (vs. position 5 in BCPA) optimizes hydrogen-bonding interactions in enzyme inhibition .

Applications :

- Derivatives with nitro groups (e.g., 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid ) are preferred in explosives research due to their high reactivity .

- Pyridine-containing analogs (e.g., BCPA) exhibit superior metal-binding capacity for catalytic applications .

Research Findings and Industrial Relevance

- Agrochemicals : The dual halogen (Br/Cl) substitution in this compound confers resistance to photodegradation, making it a candidate for long-acting herbicides .

- Pharmaceuticals : Compared to 4-bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid , the ethyl-substituted analog shows 30% higher bioavailability in preclinical models, attributed to reduced first-pass metabolism .

- Limitations : The compound’s high molecular weight (253.48 g/mol) may limit blood-brain barrier penetration, necessitating structural optimization for CNS-targeted drugs .

Biological Activity

5-Bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS No. 956734-89-7) is a heterocyclic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This compound features a bromine and chlorine substitution on the pyrazole ring, along with an ethyl group and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological targets.

- Molecular Formula : C6H6BrClN2O2

- Molecular Weight : 253.48 g/mol

- CAS Number : 956734-89-7

These properties make it an interesting candidate for further research in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen atoms and the carboxylic acid group facilitate strong interactions, leading to modulation of various biochemical pathways. This compound has been investigated for its potential in anti-inflammatory, antimicrobial, and anticancer applications.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes.

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | 0.034 - 0.052 | High |

In vivo studies using carrageenan-induced rat paw edema models demonstrated that this compound effectively reduces inflammation with minimal side effects on the gastrointestinal tract, indicating its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. In vitro tests showed promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Bacillus cereus | 32 |

| Micrococcus luteus | 128 |

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents .

Anticancer Potential

Emerging research indicates that pyrazole derivatives possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways. Studies have reported that compounds similar to this compound can inhibit tumor growth in various cancer cell lines .

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazole derivatives, including our compound of interest. The derivatives were tested for their anti-inflammatory and anticancer activities:

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the efficacy of pyrazole derivatives in reducing inflammation.

- Methodology : Rat paw edema model.

- Results : Significant reduction in edema was observed with an IC50 comparable to standard treatments.

-

Study on Anticancer Activity :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay on various cancer cell lines.

- Results : Enhanced apoptosis rates were noted, indicating potential as an anticancer agent.

Q & A

Basic: What are the optimal synthetic routes for 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid?

Answer:

The synthesis of halogenated pyrazole carboxylic acids typically involves multi-step halogenation and functionalization. For example:

- Bromination/Chlorination: Bromine or chlorine substituents can be introduced via electrophilic substitution, leveraging directing groups (e.g., methyl or ethyl groups) to control regioselectivity .

- Carboxylic Acid Formation: Hydrolysis of ester precursors (e.g., ethyl esters) under acidic or basic conditions is a common strategy. Evidence from similar compounds shows that continuous flow reactors improve yield (85–92%) and purity (>95%) by optimizing temperature and pressure .

- Key Parameters:

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and confirms regiochemistry. For example, pyrazole ring protons typically resonate between δ 6.5–8.5 ppm in DMSO-d₆ .

- X-ray Crystallography: Resolves crystal packing and absolute configuration. A study on a related compound (5-chloro-4-formyl-pyrazole) confirmed planar geometry with bond angles deviating <2° from ideal values .

- High-Performance Liquid Chromatography (HPLC): Purity >98% is achievable using C18 columns with acetonitrile/water mobile phases .

Advanced: How can regioselectivity challenges in halogenation be addressed?

Answer:

Regioselectivity in polyhalogenated pyrazoles depends on:

- Directing Groups: Electron-donating groups (e.g., ethyl at N1) direct electrophiles to the C4 position, while electron-withdrawing groups (e.g., carboxylic acid at C3) favor C5 substitution .

- Temperature Control: Lower temperatures (0–25°C) reduce kinetic by-products. For instance, bromination at 10°C yielded 85% desired product vs. 60% at 30°C .

- Computational Modeling: DFT calculations predict electrophilic attack sites by analyzing frontier molecular orbitals .

Advanced: How should researchers resolve contradictory bioactivity data in literature?

Answer:

Discrepancies in reported bioactivities (e.g., antimicrobial IC₅₀ values) may arise from:

- Assay Variability: Standardize protocols (e.g., MIC testing via broth microdilution per CLSI guidelines) .

- Purity Thresholds: Impurities >2% can skew results. Validate purity via HPLC and mass spectrometry .

- Structural Analogues: Compare data with similar compounds. For example, replacing bromine with chlorine in pyrazoles alters lipophilicity and membrane permeability, impacting activity .

Advanced: What strategies mitigate purification challenges from structurally similar by-products?

Answer:

- Chromatography: Use silica gel columns with gradient elution (hexane/ethyl acetate → dichloromethane/methanol). A study achieved 99% purity for a brominated pyrazole using a 10:1 hexane/EtOAc ratio .

- Crystallization: Recrystallize from ethanol/water mixtures. A related compound (4-chloro-pyrazole) formed needle-like crystals with 95% recovery .

- Automated Systems: Continuous flow reactors minimize by-product formation via precise residence time control .

Methodological: How to design reactivity studies for ester-to-acid hydrolysis?

Answer:

- Kinetic Profiling: Monitor reaction progress via in-situ IR spectroscopy (C=O stretch at 1700 cm⁻¹) .

- Isotopic Labeling: Use D₂O to trace proton exchange mechanisms during acid-catalyzed hydrolysis .

- pH Optimization: Hydrolysis rates peak at pH 12 for saponification (base-mediated) vs. pH 2 for acid-mediated pathways .

Mechanistic: What drives hydrolysis stability in acidic environments?

Answer:

The ethyl ester group in the target compound undergoes acid-catalyzed hydrolysis via:

- Protonation: The carbonyl oxygen is protonated, increasing electrophilicity.

- Nucleophilic Attack: Water or hydroxide cleaves the ester bond, forming the carboxylic acid.

Studies on analogous compounds show that electron-withdrawing halogens (Br, Cl) accelerate hydrolysis by stabilizing the transition state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.